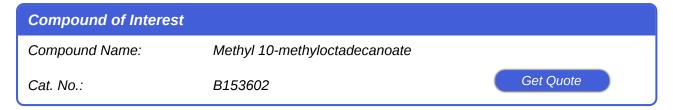


Application of Methyl 10-methyloctadecanoate in Lipidomics Studies: Detailed Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 10-methyloctadecanoate, a branched-chain fatty acid methyl ester (FAME), is a valuable tool in the field of lipidomics. Its unique structural properties and infrequent endogenous occurrence in many biological systems make it particularly useful for specific applications, including as an internal standard for quantitative analysis and in studies investigating the roles of branched-chain fatty acids in cellular metabolism and signaling. This document provides detailed application notes and experimental protocols for the effective use of **Methyl 10-methyloctadecanoate** in lipidomics research.

Application Notes Internal Standard for Quantitative Lipidomics

The primary application of **Methyl 10-methyloctadecanoate** in lipidomics is as an internal standard for the quantification of other fatty acid methyl esters by chromatography-mass spectrometry techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS).

Key Advantages:



- Non-Endogenous Nature: 10-methyloctadecanoic acid is not a common fatty acid in many mammalian and plant systems. This minimizes the risk of interference from naturally occurring lipids in the sample, ensuring that the detected signal is from the exogenously added standard.
- Chemical Similarity: As a saturated FAME, it exhibits similar extraction, derivatization, and chromatographic behavior to other saturated and unsaturated FAMEs. This allows for reliable correction of variations that can occur during sample preparation and analysis.
- Distinct Mass Spectrum: It produces a characteristic mass spectrum with a clear molecular ion and fragmentation pattern, allowing for its unambiguous identification and quantification.

Fatty Acid Analysis and Profiling

Methyl 10-methyloctadecanoate can be included in FAME mixtures to calibrate retention times and response factors in complex fatty acid profiling studies. Its branched structure provides a useful reference point for the identification of other branched-chain fatty acids, which are increasingly recognized for their biological significance.

Biomarker Discovery and Metabolic Studies

Branched-chain fatty acids (BCFAs) are known to be involved in various physiological and pathological processes. Studies have suggested that BCFAs can modulate gene expression and influence metabolic pathways.[1] Investigating the levels of specific BCFAs, such as 10-methyloctadecanoic acid, in biological samples can contribute to the discovery of potential biomarkers for diseases and provide insights into metabolic dysregulation.

Experimental Protocols

Protocol 1: Quantitative Analysis of Fatty Acids using Methyl 10-methyloctadecanoate as an Internal Standard by GC-MS

This protocol outlines the steps for the extraction of total lipids from a biological sample, their conversion to FAMEs, and subsequent quantitative analysis using GC-MS with **Methyl 10-methyloctadecanoate** as an internal standard.



- 1. Materials and Reagents:
- Biological sample (e.g., plasma, tissue homogenate, cell pellet)
- Methyl 10-methyloctadecanoate (high purity standard)
- Internal Standard Spiking Solution: A stock solution of Methyl 10-methyloctadecanoate in a suitable solvent (e.g., hexane or methanol) at a known concentration (e.g., 1 mg/mL).
- Chloroform
- Methanol
- 0.9% NaCl solution
- BF₃-Methanol (14%) or Methanolic HCl (5%)
- Hexane (GC grade)
- Anhydrous Sodium Sulfate
- · Glass centrifuge tubes with PTFE-lined caps
- GC-MS system with a suitable capillary column (e.g., DB-225 or SLB-5ms)
- 2. Lipid Extraction (Folch Method):
- To a known amount of the biological sample (e.g., 100 μL of plasma or 10 mg of tissue), add a precise volume of the Methyl 10-methyloctadecanoate internal standard spiking solution.
- Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
- Vortex vigorously for 2 minutes.
- Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
- Vortex for another 30 seconds.
- Centrifuge at 2,000 x g for 10 minutes to separate the phases.



- Carefully collect the lower organic phase (chloroform layer) containing the lipids and transfer it to a clean glass tube.
- Dry the lipid extract under a gentle stream of nitrogen.
- 3. Derivatization to Fatty Acid Methyl Esters (FAMEs):
- To the dried lipid extract, add 2 mL of 14% BF₃-Methanol or 5% Methanolic HCl.
- Cap the tube tightly and heat at 60°C for 30 minutes.
- Cool the tube to room temperature.
- · Add 1 mL of hexane and 1 mL of water.
- Vortex for 1 minute.
- Centrifuge at 1,000 x g for 5 minutes.
- Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.
- Dry the hexane extract over anhydrous sodium sulfate.
- Transfer the dried extract to a GC vial for analysis.
- 4. GC-MS Analysis:
- GC Column: e.g., SLB®-5ms (30 m x 0.25 mm x 0.25 μm).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250°C.
- Oven Temperature Program: Start at 70°C for 2 min, then ramp at 5°C/min to 240°C and hold for 5 min.
- MS Transfer Line Temperature: 240°C.
- Ion Source Temperature: 230°C.



- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 50-550.
- 5. Data Analysis:
- Identify the peak corresponding to **Methyl 10-methyloctadecanoate** based on its retention time and mass spectrum. The mass spectrum will show a molecular ion at m/z 312.5 and characteristic fragment ions.[2]
- Identify the peaks of the target fatty acid methyl esters in the sample.
- Quantify the amount of each target FAME by comparing its peak area to the peak area of the
 Methyl 10-methyloctadecanoate internal standard, using a calibration curve generated with
 known standards.

Data Presentation

Quantitative results from the GC-MS analysis should be summarized in a clear and structured table.

Fatty Acid	Retention Time (min)	Quantified Amount (µg/mg sample)	% RSD (n=3)
Myristic Acid (C14:0)	15.8	1.23	4.5
Palmitic Acid (C16:0)	18.2	25.67	3.1
Stearic Acid (C18:0)	20.5	15.45	3.8
Oleic Acid (C18:1n9)	20.3	35.12	2.9
Linoleic Acid (C18:2n6)	20.1	18.78	4.2
Methyl 10- methyloctadecanoate (IS)	20.8	(Spiked Amount)	N/A





Mandatory Visualization Experimental Workflow Diagram



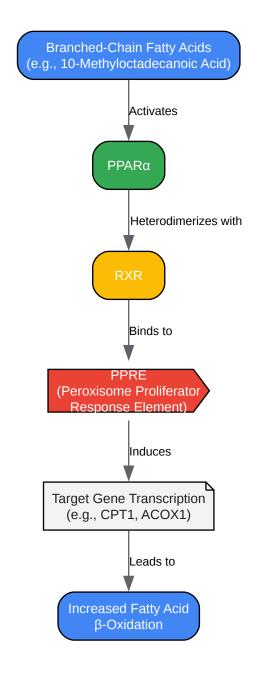
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Caption: Workflow for quantitative fatty acid analysis using **Methyl 10-methyloctadecanoate**.

Signaling Pathway Diagram

Branched-chain fatty acids can influence cellular metabolism through the activation of nuclear receptors like Peroxisome Proliferator-Activated Receptor alpha (PPARα).[3] Activation of PPARα leads to the transcriptional regulation of genes involved in fatty acid oxidation.





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Caption: Potential signaling pathway of branched-chain fatty acids via PPARα activation.

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